Cas no 820993-99-5 (methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate)

methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate 化学的及び物理的性質
名前と識別子
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- Benzenebutanoicacid,β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-,methylester,(βS)-
- N-(tert-butyloxycarbonyl)-(2RS,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid methyl ester
- Methyl (3S)-[[(1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-phenylbutanoate
- methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate
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- インチ: 1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(13(18)14(19)21-4)10-11-8-6-5-7-9-11/h5-9,12-13,18H,10H2,1-4H3,(H,17,20)/t12-,13?/m0/s1
- InChIKey: NOUYQAAYWDNRNG-UEWDXFNNSA-N
- SMILES: [C@H](C(O)C(=O)OC)(NC(=O)OC(C)(C)C)CC1C=CC=CC=1
methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12454185-1000mg |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 1000mg |
$1785.0 | 2023-10-02 | ||
Enamine | EN300-12454185-500mg |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 500mg |
$1714.0 | 2023-10-02 | ||
Enamine | EN300-12454185-2500mg |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 2500mg |
$3501.0 | 2023-10-02 | ||
Enamine | EN300-12454185-0.1g |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 0.1g |
$1660.0 | 2023-05-24 | ||
Enamine | EN300-12454185-5.0g |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 5g |
$5470.0 | 2023-05-24 | ||
Enamine | EN300-12454185-2.5g |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 2.5g |
$3696.0 | 2023-05-24 | ||
Enamine | EN300-12454185-10.0g |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 10g |
$8110.0 | 2023-05-24 | ||
Enamine | EN300-12454185-10000mg |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 10000mg |
$7681.0 | 2023-10-02 | ||
Enamine | EN300-12454185-5000mg |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 5000mg |
$5179.0 | 2023-10-02 | ||
Enamine | EN300-12454185-1.0g |
methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoate |
820993-99-5 | 1g |
$1887.0 | 2023-05-24 |
methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoateに関する追加情報
Comprehensive Overview of Methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate (CAS No. 820993-99-5)
Methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate (CAS No. 820993-99-5) is a chiral ester derivative widely utilized in pharmaceutical synthesis and organic chemistry research. This compound features a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl moiety, and a phenyl ring, making it a versatile intermediate for peptide coupling and asymmetric synthesis. Its stereospecific (3S) configuration is critical for applications requiring enantiomeric purity, such as drug development and bioactive molecule design.
In recent years, the demand for chiral building blocks like methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate has surged due to advancements in targeted drug delivery and precision medicine. Researchers frequently search for "Boc-protected amino acid derivatives" or "hydroxy phenylbutanoate applications," reflecting its relevance in protease inhibitor synthesis and peptide-based therapeutics. The compound’s stability under mild conditions also aligns with green chemistry trends, addressing concerns about sustainable synthesis.
The structural uniqueness of CAS No. 820993-99-5 lies in its multi-functional groups, enabling diverse modifications. For instance, the hydroxyl group can undergo esterification or oxidation, while the Boc group allows selective deprotection for further derivatization. Such flexibility makes it invaluable for constructing complex molecular architectures, a topic often queried in organic synthesis forums and AI-driven chemical databases.
From an industrial perspective, methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate is synthesized via asymmetric hydrogenation or enzymatic resolution, methods frequently optimized for scalability. Queries like "large-scale Boc-amino acid production" highlight the compound’s commercial significance. Analytical techniques such as HPLC and NMR ensure its purity, a key consideration for regulatory compliance in GMP manufacturing.
Emerging studies explore its role in bioconjugation and prodrug development, particularly for neurological and anti-inflammatory agents. This aligns with rising searches for "neuroprotective compound intermediates," underscoring its potential in addressing neurodegenerative diseases. Additionally, its low toxicity profile (as per preliminary assays) positions it favorably for preclinical research.
In summary, methyl (3S)-3-{(tert-butoxy)carbonylamino}-2-hydroxy-4-phenylbutanoate (CAS No. 820993-99-5) bridges academic innovation and industrial application, driven by its stereochemical precision and functional adaptability. As the pharmaceutical sector prioritizes enantioselective synthesis and green methodologies, this compound’s prominence is poised to grow.
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